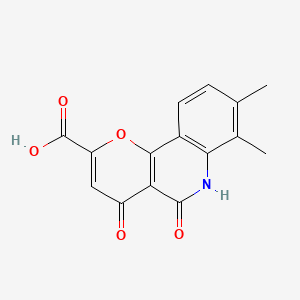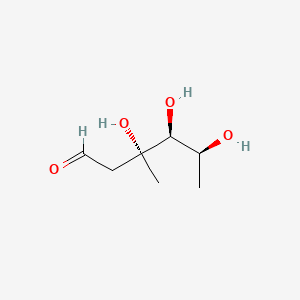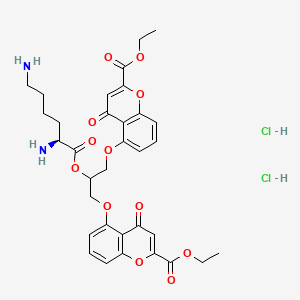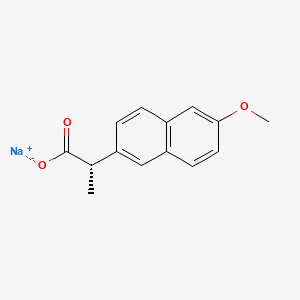
Naproxen sodium
Descripción general
Descripción
Naproxen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It works by reducing hormones that cause inflammation and pain in the body . The sodium salt of naproxen has been developed as a more rapidly absorbed formulation of naproxen .
Synthesis Analysis
The synthesis of Naproxen has been a subject of research for over 50 years. Novel practical and asymmetric approaches are still being developed for their synthesis . This endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen .
Molecular Structure Analysis
The molecular formula of Naproxen Sodium is C14H13NaO3 . It features a unique combination of a carboxylic acid moiety and a naphthyl group, which contribute to its anti-inflammatory and analgesic effects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Naproxen Sodium are complex and involve several steps . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .
Physical And Chemical Properties Analysis
Naproxen Sodium has a molecular weight of 252.24 g/mol . It is soluble in water (70 mg/mL) and ethanol (10 mg/mL) .
Aplicaciones Científicas De Investigación
Wastewater Treatment
Naproxen Sodium has been used to simulate pharmaceutical wastewater in research studies . The removal effect of Naproxen Sodium was studied using dielectric barrier discharge (DBD) technology and combined catalysis . The highest removal rate of Naproxen Sodium solution was 98.5%, when the discharge voltage was 7000 V, the frequency was 3333 Hz, and the air flow rate was 0.3 m^3/h . This method is a new attempt to treat Naproxen Sodium .
Topical Delivery
Naproxen Sodium has been used in the development of a novel Naproxen-Loaded Chitosan/Carrageenan Nanocarrier-Based Gel for Topical Delivery . The percentage of ex vivo drug permeation patterns in the optimized formulation was higher (88.66%) than the control gel (36.195%) . This novel NAP nanoparticle-loaded gel based on CS/CRG is a suitable drug delivery system for topical application and has the potential for improved patient compliance and reduced GIT-related side effects in arthritis .
Cell Culture Research
Naproxen Sodium has been used in cell culture research . It competitively suppresses prostaglandin formation and pyrogen release by blocking the conversion of arachidonic acid .
Pain Relief
Naproxen Sodium is a non-steroidal anti-inflammatory drug (NSAID) used for its anti-inflammatory and analgesic effect . It has been widely used to treat diseases and relieve pain worldwide .
Anti-Inflammatory
Naproxen Sodium is commonly used for pain, inflammation, and stiffness associated with arthritis . However, systemic administration is linked with several gastrointestinal tract (GIT) side effects .
Topical NSAIDs
Naproxen Sodium has been used as a topical NSAID . Topical NSAIDs penetrate the skin and help reduce pain locally . To avoid irritation and ulceration of GIT caused by oral route, Naproxen Sodium is given topically .
Mecanismo De Acción
Safety and Hazards
Naproxen Sodium may raise the risk of having a heart attack or stroke, especially in people who already have heart disease or in people who use this medicine for a longer time . It may also cause bleeding in the stomach or intestines . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNDSHEYLDJV-FVGYRXGTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045576 | |
| Record name | Naproxen sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naproxen Sodium | |
CAS RN |
26159-34-2 | |
| Record name | Naproxen sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (-)-2-(6-methoxy-2-naphthyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


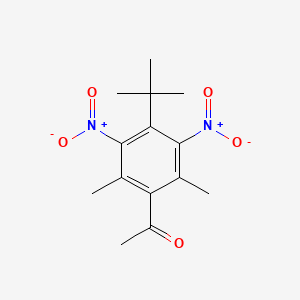
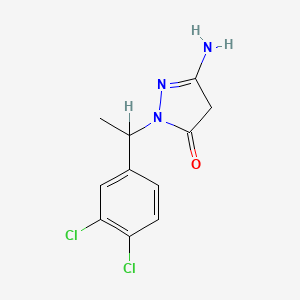
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide](/img/structure/B1676876.png)
